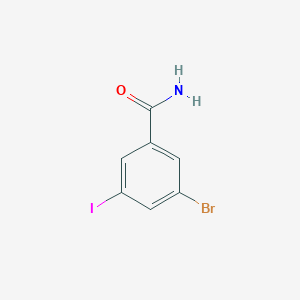

3-Bromo-5-iodobenzamide

描述

Significance of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives are fundamental scaffolds in both organic synthesis and medicinal chemistry. mdpi.comresearchgate.net The amide bond, a defining feature of these molecules, is prevalent in a vast array of biologically active compounds and is integral to numerous biological processes. researchgate.net The stability of the amide group, coupled with the ease of synthesis and the availability of starting materials, makes benzamide derivatives attractive targets for chemical investigation. mdpi.com They serve as useful intermediates in the synthesis of a wide range of molecules with potential pharmacological activities. mdpi.comresearchgate.net Researchers continue to explore new benzamide derivatives due to their broad spectrum of applications, which also extends to material science. researchgate.net

The Strategic Role of Halogen Substitution Patterns in Chemical Reactivity and Molecular Design

The introduction of halogen atoms onto a benzamide scaffold profoundly influences its chemical properties and reactivity. Halogens are highly electronegative, creating a polar carbon-halogen bond that enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack. solubilityofthings.com Furthermore, halogens are excellent leaving groups, a property that facilitates substitution and elimination reactions. solubilityofthings.com

The specific halogen and its position on the aromatic ring are critical factors in molecular design. mdpi.comnih.gov For instance, the substitution of different halogens (e.g., bromine, iodine) can alter the electronic and steric environment of the molecule, thereby influencing its interaction with biological targets. mdpi.comsemanticscholar.org The presence of multiple halogens, as in dihalo-substituted benzamides, offers a platform for selective chemical modifications. The differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Br) allows for sequential, site-selective reactions, a powerful strategy in the synthesis of complex molecules. scholarsportal.info This strategic placement of halogens is a key tool for chemists to fine-tune the properties of molecules for specific applications. researchgate.net

Overview of 3-Bromo-5-iodobenzamide within Dihalo-substituted Benzamides

This compound is a dihalo-substituted benzamide that exemplifies the principles of strategic halogenation. Its structure features a bromine atom and an iodine atom at the meta-positions relative to the carboxamide group. This specific arrangement provides two distinct reactive sites for further chemical transformations. The carbon-iodine bond is generally more reactive towards certain cross-coupling reactions than the carbon-bromine bond, allowing for selective functionalization at the 5-position. scholarsportal.info

Below is a table summarizing some of the key chemical properties of this compound and related structures.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₇H₅BrINO |

| Related CAS Number | 217816-60-9 (for 3-bromo-2-fluoro-6-iodobenzamide) |

| Chemical Class | Dihalo-substituted Benzamide |

Note: Data for the specific compound this compound is limited in publicly available databases. The provided CAS number is for a structurally related compound and is included for illustrative purposes.

Scope and Objectives of Contemporary Research on this compound

Current research on this compound and similar dihalogenated aromatic compounds is focused on leveraging their unique reactivity for the synthesis of novel and functional molecules. A primary objective is the development of selective and efficient catalytic methods for cross-coupling reactions. scholarsportal.info For example, researchers have explored nickel-catalyzed reactions that selectively target the C-I bond for C(sp²)-C(sp³) cross-coupling, leaving the C-Br bond intact for subsequent transformations. scholarsportal.info This allows for the stepwise introduction of different substituents, leading to the creation of highly complex and diverse molecular architectures.

The ability to perform site-selective reactions on molecules like this compound is of significant interest for the synthesis of pharmaceutically relevant compounds and advanced materials. The development of such synthetic methodologies expands the toolbox of organic chemists and enables the construction of molecules that were previously difficult to access. Future research will likely continue to focus on expanding the scope of these selective reactions and exploring the applications of the resulting novel compounds.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEUEDBMFCLOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Iodobenzamide and Analogous Precursors

Established Synthetic Routes to 3-Bromo-5-iodobenzamide

The direct halogenation of benzamide (B126) and its derivatives is a primary method for introducing bromine and iodine atoms onto the aromatic ring. These reactions typically proceed via electrophilic aromatic substitution, where the nature and position of existing substituents on the benzamide ring direct the incoming halogens.

One common strategy involves the use of N-halamides, such as N-bromosuccinimide (NBS), which are effective brominating agents for aromatic compounds. sci-hub.se For instance, the meta-position of 3-bromobenzamide (B114348) can be targeted for iodination to yield this compound. The reaction conditions, including the choice of solvent and catalyst, are crucial for achieving high selectivity and yield. Oxidative methods, such as using hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), can also generate the necessary electrophilic bromine species in situ.

| Starting Material | Reagent(s) | Product | Key Features |

| 3-Bromobenzamide | Iodinating Agent | This compound | Direct halogenation of a pre-brominated benzamide. |

| Benzamide | N-Bromosuccinimide (NBS) | 3-Bromobenzamide | Selective bromination at the meta-position. |

This table provides a summary of halogenation strategies for benzamide analogues.

An alternative and widely used approach for the synthesis of this compound involves the conversion of a corresponding dihalo-substituted benzoic acid. This two-step process begins with the activation of the carboxylic acid group, typically by converting it into an acid chloride, followed by amidation.

The synthesis starts with 3-bromo-5-iodobenzoic acid, which is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 3-bromo-5-iodobenzoyl chloride. This intermediate is then reacted with ammonia (B1221849) or an ammonia equivalent to furnish the desired this compound. This method is often preferred due to the ready availability of the starting benzoic acid and the high efficiency of the amidation reaction. rsc.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Bromo-5-iodobenzoic acid | Thionyl chloride | 3-Bromo-5-iodobenzoyl chloride | Acid chloride formation |

| 3-Bromo-5-iodobenzoyl chloride | Ammonia | This compound | Amidation |

This table outlines the synthesis of this compound from a dihalo-substituted benzoic acid derivative.

Synthesis of Key Precursors for this compound Derivatization

The availability of key precursors is fundamental to the synthesis of this compound and its derivatives. The following sections detail the preparation of essential dihalo-substituted benzoic acids, benzaldehydes, and ortho-amino benzamides.

3-Bromo-5-iodobenzoic acid is a crucial precursor and can be synthesized through several routes. fishersci.bechemicalbook.comsigmaaldrich.comthermofisher.com One common method involves the halogenation of a suitable benzoic acid derivative. For example, 3,5-dibromobenzoic acid can undergo a halogen exchange reaction, although selective replacement of one bromine atom with iodine can be challenging. researchgate.net

A more controlled synthesis might start from a differently substituted precursor, allowing for the sequential introduction of the bromine and iodine atoms. The strategic choice of starting material and halogenating agents is critical to ensure the correct substitution pattern on the benzene (B151609) ring. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| 3,5-Dihalogenated benzoic acids | Rare-earth complexes | RE-(3,5-dBrBA/3,5-BrIBA)-TPY complexes | researchgate.net |

| 3-Aminobenzoic acid derivative | Diazotization, Sandmeyer reaction | 3-Bromo-5-halobenzoic acid | General method |

This table summarizes synthetic approaches to 3-Bromo-5-iodobenzoic acid.

3-Bromo-5-iodobenzaldehyde serves as another important precursor for various synthetic transformations. sigmaaldrich.comaladdin-e.com Its synthesis can be achieved by the oxidation of the corresponding benzyl (B1604629) alcohol or, more directly, through the halogenation of a suitable benzaldehyde (B42025) derivative. For instance, the bromination and subsequent iodination of benzaldehyde under controlled conditions can yield the desired product. google.com

Another approach involves the formylation of a 1-bromo-3-iodobenzene (B1265593) derivative. This can be accomplished through various formylation methods, such as the Vilsmeier-Haack reaction or by using organometallic reagents.

| Starting Material | Reagent(s) | Product | Reference |

| 3-Bromo-4-hydroxybenzaldehyde | Iodinating agent | 3-Bromo-4-hydroxy-5-iodobenzaldehyde | rsc.org |

| Benzaldehyde | Bromine chloride, Aluminum chloride | 3-Bromobenzaldehyde | google.com |

This table details the synthesis of 3-Bromo-5-iodobenzaldehyde.

Ortho-amino-dihalo-substituted benzamides are valuable intermediates for the synthesis of various heterocyclic compounds and other complex molecules. chemicalbook.comCurrent time information in Bangalore, IN. The synthesis of these compounds often starts from an anthranilic acid (2-aminobenzoic acid) derivative. For example, 2-amino-3,5-dibromobenzoic acid or 2-amino-3,5-diiodobenzoic acid can be converted to their corresponding benzamides. chemchart.com

The process typically involves the protection of the amino group, followed by the conversion of the carboxylic acid to an amide, and finally deprotection of the amino group. Alternatively, direct amidation of the anthranilic acid derivative can be achieved under specific reaction conditions that prevent self-condensation. The synthesis of 2-amino-N'-arylbenzamidines has also been reported as a route to related quinazoline (B50416) structures. acs.org

| Starting Material | Key Transformation(s) | Product | Reference |

| 2-Amino-3,5-dihalobenzoic acid | Amidation | 2-Amino-3,5-dihalobenzamide | chemchart.com |

| 2-Halobenzoic acids | Thionyl chloride, Amine | 2-Halobenzamides | rsc.org |

| 4-Amino-3,5-dichlorobenzoic acid | Oxidative chlorination, Amidation | N-substituted 4-amino-3,5-dichlorobenzamides | derpharmachemica.com |

This table outlines the preparation of ortho-amino-dihalo-substituted benzamides.

Advanced Methodologies in Benzamide Synthesis

The synthesis of benzamides, particularly those with specific halogenation patterns like this compound, has benefited from the development of advanced chemical techniques. These methods offer alternatives to traditional synthetic routes, often providing improved yields and milder reaction conditions.

Mechanochemical Approaches for Halogenated Benzamide Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient method for organic synthesis. nih.gov This solvent-free approach is particularly relevant for the synthesis of halogenated benzamides.

Recent research has demonstrated the utility of mechanochemical methods, such as ball milling, for the direct halogenation of benzamides. acs.org For instance, the ortho-selective C-H iodination and bromination of N-substituted benzamides can be achieved under mechanochemical conditions, offering good yields and selectivity. acs.org One study reported the successful ortho-iodination of N-(tert-butyl)benzamide and N-isopropylbenzamide with isolated yields of 70% and 71%, respectively, under mechanochemical conditions, which were comparable to solution-based methods but required shorter reaction times (4 hours vs. 16 hours). acs.org

The use of N-halosuccinimides (NXS) as halogenating agents in solvent-free ball milling is a common strategy. beilstein-journals.org For example, N-iodosuccinimide (NIS) has been used for aryl iodination, leading to near-quantitative yields. beilstein-journals.org While direct mechanochemical synthesis of this compound is not explicitly detailed in the provided sources, the principles established with related halogenated benzamides suggest its feasibility. The synthesis of oxazoline (B21484) derivatives from N-allyl benzamides via mechanochemical cascaded cyclization and halogenation using N-iodo- and N-bromosuccinimides further highlights the versatility of this approach. researchgate.netresearchgate.net

Table 1: Examples of Mechanochemical Halogenation of Benzamide Derivatives

| Substrate | Halogenating Agent | Product | Yield (%) | Reference |

| N-(tert-butyl)benzamide | N-Iodosuccinimide | ortho-Iodo-N-(tert-butyl)benzamide | 70 | acs.org |

| N-isopropylbenzamide | N-Iodosuccinimide | ortho-Iodo-N-isopropylbenzamide | 71 | acs.org |

| N-benzylbenzamide | N-Iodosuccinimide | ortho-Iodo-N-benzylbenzamide | High | acs.org |

| N,N-Dimethyl benzamide | N-Iodosuccinimide | ortho-Iodo-N,N-dimethyl benzamide | 76 | acs.org |

| Aryl compounds with electron-donating groups | N-Bromosuccinimide | Mono or dibromo derivatives | 70-98 | nih.gov |

| Aryl compounds | N-Iodosuccinimide | Aryl iodides | ~100 | beilstein-journals.org |

This table is generated based on data from syntheses of related halogenated benzamides and illustrates the potential of mechanochemical methods.

Amide Bond Formation Strategies for this compound Derivatives

The formation of the amide bond is a critical step in the synthesis of this compound. Various strategies have been developed to facilitate this transformation, particularly for halo-substituted benzoic acids and their corresponding amines.

One approach involves the direct amidation of a halo-substituted benzoic acid, such as 3-iodobenzoic acid, with an amine. Zirconium catalysts, like ZrCl₄ and ZrCp₂Cl₂, have been shown to facilitate the direct coupling of 3-iodobenzoic acid with benzylamine, achieving conversions of 57% and 72% respectively. Another scalable method utilizes a boron-triflate catalyst, B(OCH₂CF₃)₃, in N-methylformamide (NMF), leading to near-quantitative yields for the amidation of 3-iodobenzoic acid.

The in situ generation of reactive intermediates is another effective strategy. Phosphonium salts, generated in situ from triphenylphosphine (B44618) and an N-haloimide like N-chlorophthalimide, can act as coupling agents for amide bond formation. nih.govacs.org This method has been successfully applied to the synthesis of N-benzyl-4-bromobenzamide from 4-bromobenzoic acid and benzylamine, yielding 69% of the desired product. nih.gov This approach minimizes the handling of moisture-sensitive and potentially hazardous reagents. acs.org

Furthermore, the synthesis of precursors like 2-amino-5-iodobenzamide (B1582221) has been achieved through the iodination of 2-aminobenzamide (B116534) using N-iodosuccinimide. researchgate.net This intermediate can then undergo further reactions, such as diazotization followed by bromination, to introduce the bromo substituent, and subsequent amide formation if the starting material was the corresponding acid or ester. Hypervalent iodine reagents have also been explored for mediating amide bond formation and halogenations. beilstein-journals.org

Table 2: Selected Amide Bond Formation Methods for Halogenated Benzamides

| Carboxylic Acid | Amine | Coupling Agent/Catalyst | Product | Yield/Conversion (%) | Reference |

| 3-Iodobenzoic acid | Benzylamine | ZrCl₄ | N-benzyl-3-iodobenzamide | 57 (conversion) | |

| 3-Iodobenzoic acid | Benzylamine | ZrCp₂Cl₂ | N-benzyl-3-iodobenzamide | 72 (conversion) | |

| 3-Iodobenzoic acid | Benzylamine | B(OCH₂CF₃)₃ | N-benzyl-3-iodobenzamide | 98 | |

| 4-Bromobenzoic acid | Benzylamine | PPh₃/N-chlorophthalimide | N-benzyl-4-bromobenzamide | 69 | nih.gov |

| 2-Aminobenzamide | - | N-Iodosuccinimide | 2-Amino-5-iodobenzamide | - | researchgate.net |

This table presents data from the synthesis of related benzamide derivatives, highlighting methodologies applicable to this compound synthesis.

Chemical Transformations and Advanced Functionalization of 3 Bromo 5 Iodobenzamide Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the selective transformation of the C-I and C-Br bonds of 3-bromo-5-iodobenzamide and its derivatives. Palladium, nickel, and copper catalysts are prominently featured in these reactions, each offering unique advantages in terms of reactivity and selectivity.

Palladium-Catalyzed Carbon-Carbon Cross-Couplings

Palladium catalysts are widely employed for the formation of carbon-carbon bonds, demonstrating excellent selectivity for the more reactive C-I bond over the C-Br bond.

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of C(sp2)-C(sp) bond formation. libretexts.org This reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst and proceeds under mild conditions. libretexts.orgwikipedia.org In the context of dihalogenated benzamides, the greater reactivity of the C-I bond allows for selective alkynylation at the 3-position.

For instance, 2-amino-5-bromo-3-iodobenzamide serves as a key synthon for the synthesis of various nitrogen-containing heterocycles. researchgate.net It undergoes palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes to yield 2-amino-3-(arylalkynyl)-5-bromobenzamides. researchgate.net These intermediates can then be further transformed, for example, through cyclocondensation with benzaldehyde (B42025) derivatives to form 8-alkynylated 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net

Table 1: Sonogashira Cross-Coupling of 2-Amino-5-bromo-3-iodobenzamide with Terminal Alkynes researchgate.net

| Entry | Terminal Alkyne (Ar²C≡CH) | Product (4a-i) |

| 1 | Phenylacetylene | 2-Amino-5-bromo-3-(phenylethynyl)benzamide |

| 2 | 4-Methoxyphenylacetylene | 2-Amino-5-bromo-3-((4-methoxyphenyl)ethynyl)benzamide |

| 3 | 4-Chlorophenylacetylene | 2-Amino-5-bromo-3-((4-chlorophenyl)ethynyl)benzamide |

| Reaction Conditions: Ar²C≡CH (1.1 equiv.), PdCl₂(PPh₃)₂, CuI, K₂CO₃, DMF–EtOH, r.t., 18 h. researchgate.net |

The Sonogashira reaction's utility extends to the synthesis of polyheterocyclic compounds. rsc.org The process often involves a domino reaction sequence, where an initial Sonogashira coupling is followed by an intramolecular cyclization. rsc.org

The Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp2) bonds by reacting organoboron compounds with organic halides or triflates, catalyzed by a palladium complex. libretexts.orgmdpi.com Similar to the Sonogashira reaction, the Suzuki-Miyaura coupling can be performed with high selectivity at the iodine-bearing position of this compound derivatives.

This selectivity allows for the synthesis of various polysubstituted quinazolinones and quinazolines. mdpi.com For example, a Suzuki-Miyaura coupling can be the initial step in a multi-step synthesis, followed by other transformations like oxidative aromatization and amination. mdpi.com The reaction is compatible with a wide range of boronic acids, including aryl, heteroaryl, and even alkylboronic acids. mdpi.com

Table 2: Suzuki-Miyaura Cross-Coupling of Halogenated Quinazolinones mdpi.com

| Entry | Halogenated Substrate | Boronic Acid | Product |

| 1 | 6-Iodoquinazolin-4(3H)-one derivative | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)quinazolin-4(3H)-one derivative |

| 2 | 6-Bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Arylboronic acid | 2-Cyclopropyl-6-aryl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one |

| Reaction conditions typically involve a palladium catalyst such as Pd(OAc)₂ and a base like K₂CO₃ in a suitable solvent system. mdpi.com |

Palladium-Catalyzed Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. libretexts.org This reaction is a powerful tool for synthesizing arylamines and their derivatives. libretexts.org The reaction can be applied to substrates like this compound, where the differential reactivity of the halogens can be exploited for selective amination.

While direct examples on this compound are not prevalent in the provided search results, the general principles of Buchwald-Hartwig amination on haloarenes are well-established. libretexts.orgnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov For instance, the coupling of a hindered 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with 3-methylmorpholine (B1346471) was optimized using RuPhos as the catalyst and KHMDS as the base. nih.gov

Nickel-Catalyzed C(sp2)-C(sp3) Cross-Coupling

Nickel catalysis has emerged as a valuable alternative and complement to palladium catalysis, particularly for the formation of C(sp2)-C(sp3) bonds. chemrxiv.orgacs.org Nickel catalysts can facilitate the cross-coupling of aryl halides with alkyl halides or other C(sp3) nucleophiles. researchgate.net A notable advantage of nickel catalysis is its ability to activate less reactive C-Br bonds and even C-Cl bonds.

Recent advancements have focused on developing user-friendly, benchtop protocols for nickel-catalyzed cross-couplings. acs.org These methods often utilize air-stable nickel precatalysts and can be performed without the need for a glovebox. acs.org For instance, a general nickel-catalyzed C(sp2)-I selective cross-electrophile coupling reaction has been reported, which allows for the coupling of bromo(iodo)arenes with primary, secondary, and tertiary alkyl bromides. researchgate.net This highlights the potential for selective functionalization of the iodo-position in this compound with alkyl groups.

Dual catalytic systems, combining nickel catalysis with photoredox catalysis, have also been developed to facilitate C(sp2)-C(sp3) cross-coupling under mild, room-temperature conditions. acs.org

Copper-Catalyzed Reactions for Polyheterocycle Assembly

Copper-catalyzed reactions, particularly Ullmann-type couplings, are instrumental in the synthesis of polyheterocyclic compounds. acs.org These reactions are effective for forming carbon-heteroatom and carbon-carbon bonds. acs.org Copper catalysis can be employed in cascade reactions, where multiple bond-forming events occur in a single pot, leading to the rapid construction of complex heterocyclic scaffolds. mdpi.comuj.edu.pl

For example, copper-catalyzed intramolecular C-H amination has been used in the synthesis of various heterocyclic systems. mdpi.com In the context of polyheterocycle assembly from halogenated benzamides, copper catalysis can facilitate cyclization steps following an initial cross-coupling reaction. nih.gov The choice of copper catalyst (e.g., CuI, CuBr, Cu₂O) and reaction conditions can significantly influence the reaction outcome and yield. acs.org

Cyclization and Annulation Reactions Employing this compound Synthons

The strategic placement of bromine and iodine atoms on the benzamide (B126) ring, particularly in its 2-amino substituted form (2-amino-5-bromo-3-iodobenzamide), offers differential reactivity that can be exploited in sequential, metal-catalyzed reactions. The carbon-iodine bond is typically more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for selective functionalization. semanticscholar.orgmdpi.com This characteristic is fundamental to the construction of fused heterocyclic systems.

Formation of Polycarbo-Substituted Indoles and their Annulated Derivatives

2-Amino-5-bromo-3-iodobenzamide serves as a key starting material for the synthesis of novel polycarbo-substituted indoles and their annulated derivatives. ethernet.edu.etscispace.com The general strategy involves an initial palladium-catalyzed Sonogashira cross-coupling reaction at the more reactive C-I bond with various terminal acetylenes. scispace.comresearchgate.net This step introduces an alkynyl substituent at the C3 position. Subsequent heteroannulation of the resulting 2-amino-3-(arylalkynyl)benzamide intermediate leads to the formation of the indole (B1671886) core. This cyclization can be achieved through various methods, including modified Madelung-type reactions, to generate highly functionalized indole templates that were previously difficult to access. researchgate.net The remaining bromine atom at the C5 position (which becomes the C6 position of the indole) can be used for further functionalization through additional coupling reactions, allowing for the rapid generation of diverse compound libraries. acs.org

Synthesis of Quinazoline (B50416) and Pyrroloquinazolinone Frameworks

A powerful application of 2-amino-5-bromo-3-iodobenzamide is in the modular synthesis of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, a class of angularly fused pyrroloquinazolinones. semanticscholar.orgmdpi.com This multi-step process leverages the differential reactivity of the C-I and C-Br bonds.

The synthesis pathway proceeds as follows:

Sonogashira Cross-Coupling: The process begins with a selective Sonogashira cross-coupling of 2-amino-5-bromo-3-iodobenzamide with a terminal arylacetylene. This reaction, catalyzed by a PdCl₂(PPh₃)₂-CuI mixture, occurs exclusively at the C-I position to yield a 2-amino-3-(arylethynyl)-5-bromobenzamide intermediate. mdpi.com

Cyclocondensation: The intermediate is then subjected to a boric acid-mediated cyclocondensation with various benzaldehyde derivatives. semanticscholar.orgmdpi.com This step constructs the dihydroquinazolinone ring, resulting in a 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-one.

Palladium-Mediated Annulation: The final pyrrole (B145914) ring is formed via a palladium chloride-mediated endo-dig cyclization of the Csp–N bond, which annulates the pyrrole onto the quinazolinone framework to furnish the target 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one. semanticscholar.orgmdpi.com

This sequence allows for the introduction of diversity at multiple positions of the final heterocyclic system, originating from the chosen arylacetylene and benzaldehyde.

| Compound | R¹ (from Arylacetylene) | R² (from Benzaldehyde) | Yield | Reference |

|---|---|---|---|---|

| 4a | Phenyl | Phenyl | 58% | mdpi.com |

| 4h | 4-Fluorophenyl | 4-Methoxyphenyl | - | mdpi.com |

| 4i | 3-Chlorophenyl | Phenyl | - | mdpi.com |

Synthesis of 3-Hydroxyisoindolin-1-ones from 2-Iodobenzamide (B1293540) Derivatives

Derivatives of 2-iodobenzamide are valuable precursors for the synthesis of 3-hydroxyisoindolin-1-ones. An efficient one-pot, two-step sequential reaction has been developed using 2-iodobenzamide derivatives and various substituted benzyl (B1604629) cyanides in the presence of copper(I) chloride (CuCl) and cesium carbonate in DMSO. researchgate.netrsc.org In this process, benzyl cyanide functions as a benzoyl synthon for the formation of the final product. researchgate.netrsc.org This methodology can be applied to substrates possessing bromo substituents, such as 3-bromo-2-iodobenzamide, to obtain the corresponding bromo-substituted 3-hydroxyisoindolinone derivatives. researchgate.net The reaction mechanism involves a novel pathway characterized by carbon degradation and subsequent ring contraction. researchgate.net

| 2-Iodobenzamide Derivative | Benzyl Cyanide Derivative | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| 2-Iodobenzamide | Substituted Benzyl Cyanides | CuCl, Cs₂CO₃, DMSO | One-pot, two-step synthesis. Benzyl cyanide acts as a benzoyl synthon. | researchgate.netrsc.org |

| 2-Iodobenzamide | 2-Bromobenzyl Cyanide | CuCl, Cs₂CO₃, DMSO | Yields 3-hydroxyisoindolinone with a bromo substituent. | researchgate.net |

Oxidative Annulation Strategies for Nitrogen-Containing Heterocycles

Oxidative annulation represents a powerful, atom-economical strategy for synthesizing nitrogen-containing heterocycles from simple precursors. These methods often involve transition-metal-catalyzed C-H activation and the formation of new C-N or C-C bonds. For benzamide derivatives, [4+2] cyclocondensation with internal alkynes via selective C-H and N-H bond cleavage is a key approach for constructing isoquinolone frameworks. mdpi.com Various catalysts, including rhodium and ruthenium complexes, can facilitate this transformation. mdpi.com

Copper catalysis is also prominent in this area. For instance, a one-pot, copper-catalyzed oxidative C-C bond cleavage strategy has been developed to synthesize pyridoquinazolinones. acs.org This reaction involves a C-N coupling followed by C(sp³)–H oxidation and amidation under an oxygen atmosphere. acs.org Furthermore, copper-catalyzed intramolecular oxidative C-H amination is a widely used method for creating fused N-heterocycles, such as carbazoles and benzimidazoquinazolinones, often using air or molecular oxygen as the terminal oxidant. acs.orgdovepress.com These strategies highlight the potential for converting functionalized benzamides like this compound into complex heterocyclic products through oxidative cyclization.

Directed C-H Functionalization Methodologies

Directed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the selective transformation of otherwise unreactive C-H bonds. This approach typically uses a directing group attached to the substrate to guide a metal catalyst to a specific C-H bond, often at the ortho position.

Cobalt-Promoted Dimerization of Benzamide Analogues

An efficient method for the dimerization of benzamides has been developed using a cobalt-promoted, directing-group-assisted strategy. nih.govacs.org This reaction employs an 8-aminoquinoline (B160924) auxiliary as a bidentate directing group, which chelates to the cobalt center and facilitates the activation of the ortho-C-H bond of the benzamide.

The reaction typically proceeds under the following conditions:

Catalyst: Cobalt(II) acetylacetonate (B107027) (Co(acac)₂) or Cobalt(II) acetate (B1210297) (Co(OAc)₂) nih.govmdpi.com

Co-catalyst/Oxidant: Manganese(II) acetate (Mn(OAc)₂) nih.gov

Terminal Oxidant: Oxygen (from air) nih.govacs.org

Base: Sodium carbonate (Na₂CO₃) nih.govacs.org

Solvent: Ethanol nih.govacs.org

A key advantage of this cobalt-catalyzed system is its high functional group tolerance. The reaction conditions are compatible with a wide range of substituents on the benzamide ring, including electron-donating and electron-withdrawing groups. Crucially, halogen moieties such as bromo and iodo are well-tolerated, making this method directly applicable to substrates like N-(quinolin-8-yl)-3-bromo-5-iodobenzamide for the synthesis of symmetric biphenyls. nih.govacs.org The reaction affords dimerization products in high yields for many substrates. nih.gov

| Substituent on Benzamide | Position | Product Yield | Key Feature | Reference |

|---|---|---|---|---|

| None | - | 83% | Unsubstituted parent compound | nih.gov |

| Methoxy (MeO) | 4- | High Yield | Electron-donating group tolerated | nih.gov |

| Trifluoromethyl (CF₃) | 4- | High Yield | Electron-withdrawing group tolerated | nih.gov |

| Bromo (Br) | 4- | High Yield | Halogen compatibility | nih.gov |

| Nitro (NO₂) | 4- | High Yield | Strong electron-withdrawing group tolerated | nih.gov |

| Bromo (Br) | 2- | Lower Yield | Steric hindrance at ortho-position reduces yield | nih.gov |

Auxiliary-Directed C-H Activation in Halogenated Benzamides

The strategic functionalization of carbon-hydrogen (C-H) bonds has become a highly effective method for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with significant regioselectivity, starting from C-H bonds that are typically inert. rsc.org A key approach in this field involves the use of directing groups, which are functional groups that act as internal ligands to facilitate the activation of a specific C-H bond. rsc.org Amide functionalities, both primary and substituted, are frequently utilized as weakly-coordinating directing groups in the chemistry of C-H functionalization. rsc.orgresearchgate.net

In the context of halogenated benzamides, a bidentate, monoanionic auxiliary can direct the functionalization of C-H bonds. nih.gov For instance, the 8-aminoquinoline group has been identified as an effective auxiliary for the alkylation of C-H bonds in carboxylic acid derivatives. nih.gov Research has shown that benzamide sp² C-H bonds can be successfully alkylated with various alkyl iodides, including simple and functionalized ones, as well as with benzyl bromides. nih.gov

Cobalt-catalyzed couplings are also facilitated by the use of directing groups. The 8-aminoquinoline auxiliary can promote the coupling of sp² C-H bonds in benzamides with alkynes. nih.gov This reaction typically proceeds in trifluoroethanol, using cobalt(II) acetate as the catalyst, manganese(II) acetate as a co-catalyst, and oxygen from the air as the terminal oxidant. nih.gov Furthermore, cobalt-catalyzed carbonylation of aminoquinoline benzamides can occur at room temperature in trifluoroethanol, with oxygen from the air serving as the oxidant and requiring manganese(III) acetate as an additive. nih.gov These methods exhibit high functional group tolerance, accommodating bromo, cyano, and ester substituents. nih.gov

Recent developments have also highlighted palladium-catalyzed approaches. For example, the ortho-arylation of benzamides using aryl iodides can be achieved with the simple amide (-CONH₂) group acting as a directing group. researchgate.net This method is applicable to a variety of benzamides and aryl iodides, including those with either electron-donating or electron-withdrawing groups. researchgate.net A proposed mechanism for some palladium-catalyzed C-H activations involves a base-assisted internal electrophilic substitution (BIES), which leads to the formation of a stable five-membered palladacycle. rsc.org

Below is a table summarizing various auxiliary-directed C-H activation reactions in benzamides:

| Catalyst System | Auxiliary Group | Reactant | Product | Reference |

| Cobalt(II) acetate / Mn(OAc)₂ / O₂ | 8-Aminoquinoline | Aminoquinoline benzamide and alkyne | Coupled product | nih.gov |

| Mn(OAc)₃ / O₂ | 8-Aminoquinoline | Aminoquinoline benzamide | Carbonylated product | nih.gov |

| Palladium Catalyst | -CONH₂ | Benzamide and aryl iodide | Ortho-arylated benzamide | researchgate.net |

| Nickel(OAc)₂ / NXS (X=Cl, Br, I) | Amide | Electron-deficient arenes (benzamides) | Halogenated derivatives | rsc.org |

Regioselective Acylation of Indoles Utilizing Benzamide Derivatives

The regioselective acylation of indoles is a critical transformation in organic synthesis, as 3-acylindoles are valuable intermediates for the production of various pharmaceuticals. mdpi.com While Friedel-Crafts acylation is a direct method, it can lead to a lack of regioselectivity, with substitution occurring at the N-1 position in addition to the desired C-3 position. mdpi.comresearchgate.net To address this, various strategies have been developed, including the use of directing groups.

One effective strategy involves the use of an N-benzoyl directing group for the highly regioselective C-2 alkenylation of indoles, a reaction catalyzed by Ruthenium(II). acs.org This approach is notable because it selectively targets the C-2 position, even in the presence of the more reactive C-3 and C-7 positions of the indole ring and the ortho positions of the benzoyl group itself. acs.org The benzoyl directing group can be subsequently removed, providing a versatile synthetic route. acs.org

The choice of catalyst and reaction conditions plays a crucial role in determining the regioselectivity of indole acylation. For instance, zinc oxide has been demonstrated as an efficient catalyst for the Friedel-Crafts acylation of indoles with acyl chlorides in an ionic liquid medium, leading to good yields of 3-acylindoles under mild conditions. researchgate.net Another approach utilizes yttrium(III) triflate as a catalyst in an ionic liquid, which, under microwave irradiation, facilitates the rapid and regioselective acylation of unprotected indoles at the 3-position with acid anhydrides. mdpi.com

The following table outlines different methods for the regioselective acylation of indoles:

| Catalyst | Acylating Agent | Directing/Protecting Group | Position of Acylation | Reference |

| Zinc Oxide | Acyl chlorides | None (unprotected indole) | C-3 | researchgate.net |

| Y(OTf)₃ | Acid anhydrides | None (unprotected indole) | C-3 | mdpi.com |

| Ru(II) | Alkenes | N-Benzoyl | C-2 (Alkenylation) | acs.org |

| Palladium Catalyst | α-Diketones | N-(2-Pyrimidyl) | C-2 | acs.org |

As a result, the creation of a thorough and data-rich article adhering to the specified outline is not possible at this time. The required research findings for the following sections could not be located for this particular molecule:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): No specific chemical shifts, coupling constants, or spectra for this compound in solution-phase were found.

Vibrational Spectroscopy (IR and Raman): Specific vibrational frequency data for the functional groups of this compound in the solid state were not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information regarding the electronic transitions of this compound is not documented in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS): Precise mass determination data for this compound could not be sourced.

X-ray Crystallography: There are no published crystal structures for this compound, which is necessary to detail its solid-state conformation, bond lengths, and angles.

Computational Chemistry and Quantum Mechanical Studies: No theoretical studies, such as Density Functional Theory (DFT) calculations, specifically analyzing the molecular structure and properties of this compound were identified.

Without these foundational data, generating the scientifically accurate and detailed article as requested is not feasible while adhering to the strict instruction to focus solely on "this compound". Information on related or similar compounds cannot be used as a substitute due to the explicit constraints of the request.

Advanced Spectroscopic and Computational Characterization of 3 Bromo 5 Iodobenzamide

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful and widely utilized computational method for predicting the molecular structure and electronic properties of chemical compounds with a favorable balance of accuracy and computational cost. For 3-Bromo-5-iodobenzamide, geometry optimization is the crucial first step, wherein the molecule's three-dimensional arrangement of atoms is adjusted to find the lowest energy conformation. This process is typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), which provides a good description of electron distribution and molecular geometry.

The optimized geometry of this compound would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. It is anticipated that the presence of the bulky bromine and iodine atoms at the meta positions will induce some steric strain, potentially leading to slight distortions in the benzene (B151609) ring from perfect planarity. The amide group's orientation relative to the aromatic ring is another critical aspect of the geometry, influencing both intra- and intermolecular interactions.

Subsequent to geometry optimization, a detailed analysis of the electronic structure provides insights into the molecule's reactivity and spectroscopic behavior. The distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges can be calculated. The MEP map is particularly informative, as it visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen and nitrogen atoms of the amide group are expected to be regions of negative potential, while the hydrogen atoms of the amide group and the regions around the halogen atoms (σ-holes) may exhibit positive potential.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.91 | C-C-Br | 119.5 |

| C-I | 2.12 | C-C-I | 119.8 |

| C=O | 1.24 | C-C-C | 120.1 |

| C-N | 1.36 | O=C-N | 122.5 |

| N-H1 | 1.01 | C-N-H1 | 118.0 |

| N-H2 | 1.01 | C-N-H2 | 118.0 |

| C-C (aromatic) | 1.39 - 1.41 | H1-N-H2 | 124.0 |

Note: The values in this table are hypothetical and are based on typical bond lengths and angles for similar molecules. Actual calculated values may vary.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a pivotal role in determining the solid-state structure and properties of benzamide (B126) derivatives. These interactions can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules).

In the case of this compound, the potential for intramolecular hydrogen bonding is limited due to the substitution pattern. The amide group (-CONH2) has hydrogen bond donors (the N-H groups) and an acceptor (the C=O group). However, for an intramolecular hydrogen bond to form, a suitable acceptor atom needs to be in close proximity to the amide hydrogens, which is not the case in this molecule's most stable conformation.

Conversely, intermolecular hydrogen bonding is expected to be a dominant force in the crystal lattice of this compound. The amide group is well-known for forming robust N-H···O hydrogen bonds, leading to the formation of dimers or extended chains. In the solid state, one hydrogen of the NH2 group of one molecule typically forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. The second hydrogen of the same NH2 group can then form a similar bond with another adjacent molecule, leading to a networked structure. The strength and geometry of these hydrogen bonds can be computationally investigated using methods like Natural Bond Orbital (NBO) analysis, which can quantify the donor-acceptor interactions.

Beyond conventional hydrogen bonds, the halogen atoms (bromine and iodine) can also participate in intermolecular interactions, specifically halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen or the aromatic π-system.

Table 2: Predicted Hydrogen Bond Parameters for Intermolecular Dimers of this compound

| Hydrogen Bond Type | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Bond Angle (°) |

| N-H···O | 1.02 | 1.95 | 2.97 | 170 |

Note: These values are representative of typical N-H···O hydrogen bonds in crystalline amides and are for illustrative purposes.

Molecular Orbital (MO) Computational Studies

Molecular Orbital (MO) theory provides a quantum mechanical description of the electronic structure of molecules in terms of molecular orbitals, which are spread over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily dictate a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the iodine atom, which is more polarizable than bromine. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, with contributions from the antibonding π* orbitals. DFT calculations can provide visualizations of the HOMO and LUMO, as well as their energy levels. From these energies, various quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be estimated.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.5 |

Note: These are estimated values based on calculations for similar halogenated aromatic compounds.

Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: DFT calculations can predict the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated vibrational spectrum with experimentally obtained FT-IR and FT-Raman spectra, a detailed assignment of the observed spectral bands can be made. For this compound, characteristic vibrational modes would include the N-H stretches of the amide group (typically around 3400-3200 cm⁻¹), the C=O stretch (around 1650 cm⁻¹), and various aromatic C-C and C-H vibrations, as well as the C-Br and C-I stretching modes at lower frequencies.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted with a reasonable degree of accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule. The predicted spectrum can then be compared to experimental data to aid in the structural elucidation and assignment of resonances. For this compound, the aromatic protons would appear as distinct signals in the ¹H NMR spectrum, with their chemical shifts influenced by the electronic effects of the bromo, iodo, and amide substituents. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 |

| N-H Symmetric Stretch | 3330 |

| C=O Stretch | 1660 |

| Aromatic C-C Stretch | 1600 - 1400 |

| C-Br Stretch | 650 |

| C-I Stretch | 580 |

Note: These are typical frequency ranges for the specified functional groups and are intended for illustrative purposes.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic H | 7.5 - 8.2 | - |

| Amide H | 7.0 - 7.5 | - |

| Carbonyl C | - | 168 |

| Aromatic C | - | 120 - 140 |

Note: These are approximate chemical shift ranges based on analogous structures.

Catalytic Applications of Iodine Containing Benzamide Systems

Utilization in Hypervalent Iodine Chemistry

Hypervalent iodine compounds are derivatives in which the iodine atom formally exists in a higher oxidation state than its typical -1. These species, particularly iodine(III) and iodine(V) derivatives, are prized for their oxidizing capabilities, rivaling those of heavy metals but with significantly lower toxicity. nii.ac.jpjst.go.jpnih.gov The development of catalytic systems based on iodoarenes has been a significant advancement, addressing the initial limitation of requiring stoichiometric amounts of these reagents. nii.ac.jpcore.ac.uk

Iodobenzamide derivatives serve as effective pre-catalysts that, upon in-situ oxidation, generate the active hypervalent iodine species. rsc.org This catalytic approach is advantageous as it requires only a substoichiometric amount of the iodoarene, with a terminal oxidant, such as Oxone or m-chloroperbenzoic acid (mCPBA), regenerating the active catalyst. nii.ac.jprsc.org

A notable application of these systems is the oxidation of alcohols to carbonyl compounds. For instance, 2-iodobenzamides have been demonstrated to be effective catalysts for this transformation at room temperature using Oxone as the terminal oxidant. jst.go.jp The reactivity of these catalysts can be influenced by their structural features. For example, conformationally rigid lactam-type 2-iodobenzamide (B1293540) catalysts, such as 8-iodoisoquinolinones, have shown enhanced reactivity compared to their acyclic counterparts. jst.go.jp This increased reactivity is attributed to a more efficient intramolecular I---O interaction within the rigid structure. jst.go.jp

The substitution pattern on the benzamide (B126) ring also plays a crucial role in the catalyst's efficacy. Studies have shown that the presence of electron-donating or electron-withdrawing groups can modulate the catalytic activity. nii.ac.jp For example, in the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, N-isopropyl-2-iodobenzamide was identified as a highly effective catalyst. nii.ac.jp

Furthermore, these catalytic systems have been employed in C-H amination reactions. Intramolecular sp³ C-H amination of N-methoxy benzamides to form γ-lactams has been successfully achieved using a catalytic amount of an iodoarene in the presence of mCPBA. rsc.org In these reactions, 2-iodobiphenyl (B1664525) has emerged as a particularly effective pre-catalyst. rsc.org

Below is a table summarizing the application of various iodobenzamide derivatives as pre-catalysts in oxidative transformations:

| Catalyst/Pre-catalyst | Transformation | Oxidant | Yield (%) | Reference |

| N-isopropyl-2-iodobenzamide | Oxidative cleavage of tetrahydrofuran-2-methanols | Oxone | High | nii.ac.jp |

| 2-Iodobiphenyl | Intramolecular sp³ C-H amination of N-methoxy benzamides | mCPBA | Good | rsc.org |

| 8-Iodoisoquinolinone | Oxidation of secondary alcohols | Oxone | Up to 99% | jst.go.jp |

| 2-Iodobenzamide | Oxidation of alcohols | Oxone | - | jst.go.jp |

This table is interactive. You can sort and filter the data by clicking on the column headers.

A significant frontier in hypervalent iodine chemistry is the development of chiral catalysts to achieve enantioselective transformations. core.ac.ukbeilstein-journals.org Benzamide scaffolds have proven to be versatile platforms for the design of such catalysts. By incorporating chiral auxiliaries into the iodoarene framework, researchers have been able to induce asymmetry in various oxidative reactions. beilstein-journals.org

One of the pioneering applications of chiral iodoarene catalysts derived from benzamides is in the asymmetric oxidative dearomatization of phenols. beilstein-journals.org For example, chiral I(III) catalysts with a rigid spirocyclic backbone, synthesized from amino acid derivatives, have been successfully used for the enantioselective spirolactonization of phenolic derivatives. beilstein-journals.org The design of these catalysts often focuses on creating a well-defined chiral environment around the iodine center to effectively control the stereochemical outcome of the reaction. beilstein-journals.org

The modification of these benzamide-based catalysts, for instance by altering the chiral center adjacent to the amide nitrogen, has been shown to enhance catalyst efficiency. beilstein-journals.org These modifications can lead to better-defined hydrogen-bonded conformations, which in turn impart superior reactivity and enantioselectivity. beilstein-journals.org

Chiral iodoarene catalysts have also been applied to the intermolecular aminooxygenation of alkenes. acs.org By employing a chiral hypervalent iodine catalyst, it is possible to achieve regiocontrol and asymmetric induction in the formation of oxazolines from alkenes and amides. acs.org

The following table highlights some examples of chiral iodoarene catalysts derived from benzamide scaffolds and their applications:

| Chiral Catalyst Scaffold | Transformation | Enantiomeric Excess (ee) | Reference |

| Spirocyclic I(III) catalyst from amino acid derivative | Oxidative dearomatization of phenols | Good | beilstein-journals.org |

| Modified (S)-proline derivative catalyst | Oxidative intramolecular coupling | High | beilstein-journals.org |

| Chiral iodoarene from benzamide | Intermolecular aminooxygenation of alkenes | Up to 86% | rsc.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Mechanistic Investigations in Hypervalent Iodine Catalysis

Understanding the reaction mechanism is crucial for the rational design and optimization of catalytic systems. In hypervalent iodine catalysis involving benzamide derivatives, the catalytic cycle generally begins with the oxidation of the monovalent iodoarene pre-catalyst to a hypervalent iodine(III) or iodine(V) species by a terminal oxidant. jst.go.jprsc.org

For iodine(III)-catalyzed reactions, the generated active species can then react with the substrate. For example, in the C-H amination of N-methoxy benzamides, the proposed mechanism involves the formation of an iodonium (B1229267) intermediate. rsc.org This is followed by a hydride shift and subsequent C-N bond formation to yield the protonated lactam, which then deprotonates to give the final product. rsc.org

In the context of alkene functionalization, the activated hypervalent iodine catalyst coordinates to the alkene. beilstein-journals.org This is followed by nucleophilic attack, for instance by the oxygen of an amide in an oxyamination reaction, leading to the formation of the desired product. beilstein-journals.org The use of additives like lithium salts can activate the hypervalent iodine catalyst, facilitating the coupling of nucleophiles onto olefins. beilstein-journals.org

Computational studies, such as Density Functional Theory (DFT) calculations, have provided deeper insights into these mechanisms. For instance, DFT studies have been used to investigate the oxidative fluorination of benzamides, revealing that the iodoarene needs to be activated by Lewis acids to effectively mediate the reaction. acs.org

The reoxidation of the resulting iodine(I) species back to the active hypervalent state by the terminal oxidant completes the catalytic cycle. nii.ac.jp Mass spectrometry studies have been employed to detect the presence of iodine(III) and iodine(V) species during the reaction, providing experimental evidence for the proposed catalytic cycle. jst.go.jp

A simplified proposed catalytic cycle for the oxidation of alcohols by 2-iodobenzamides is as follows:

Oxidation of the monovalent 2-iodobenzamide (I) by an oxidant (e.g., Oxone) to the active hypervalent iodine(V) species.

Reaction of the iodine(V) species with the alcohol to form an intermediate.

Decomposition of the intermediate to yield the oxidized product (aldehyde or ketone) and the reduced iodinane.

Further reduction of the iodinane to regenerate the initial 2-iodobenzamide, which can re-enter the catalytic cycle.

This general mechanistic framework provides a basis for understanding the reactivity and for the future development of more efficient and selective iodine-based catalytic systems.

3 Bromo 5 Iodobenzamide As a Privileged Scaffold in Medicinal Chemistry Research

Design and Synthesis of Bioactive Heterocyclic Systems Derived from the Benzamide (B126) Scaffold

The 3-bromo-5-iodobenzamide framework has proven to be a valuable building block for the synthesis of a variety of heterocyclic compounds with demonstrated biological activities. Researchers have successfully utilized this scaffold to construct indole (B1671886), quinazoline (B50416), isoquinoline (B145761), and isoindolinone-based molecules, which are known to interact with various biological targets, including enzymes and cellular proliferation pathways.

Indole-Based Scaffolds for Enzyme Inhibition and Antiproliferative Agents

While direct synthesis of indole scaffolds from this compound is not extensively documented in the provided results, the closely related 2-amino-5-bromo-3-iodobenzamide is a key intermediate for creating fused indole-like systems. semanticscholar.orgresearchgate.net For instance, this synthon can be used to build pyrroloquinazolinones, which integrate an indole-like pyrrole (B145914) ring fused to a quinazolinone core. mdpi.comsemanticscholar.org These complex heterocyclic systems have been investigated for their potential as antiproliferative agents. mdpi.comresearchgate.net The synthesis often involves a Sonogashira cross-coupling reaction, where the more reactive iodine atom selectively couples with an alkyne, followed by cyclization steps to form the final fused ring system. mdpi.comsemanticscholar.orgresearchgate.net

The broader family of indole derivatives is well-established for its role in enzyme inhibition and as antiproliferative agents. The ability to introduce various substituents onto the indole ring system allows for the fine-tuning of their biological activity.

Quinazoline and Isoquinoline Analogues with Biological Relevance

The this compound scaffold is a precursor for synthesizing quinazoline and isoquinoline analogues, classes of compounds with significant biological relevance. researchgate.netnih.gov For example, 2-amino-5-bromo-3-iodobenzamide can be converted into quinazolinone derivatives through multi-step synthetic sequences. mdpi.comsemanticscholar.orgresearchgate.net These sequences may involve an initial Sonogashira coupling followed by cyclocondensation and further cyclization to yield complex fused systems like 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. mdpi.comsemanticscholar.org These resulting compounds have been evaluated for their in vitro cytotoxicity against various cancer cell lines. mdpi.comresearchgate.net

Similarly, isoquinoline and its derivatives are important pharmacophores. nih.govorgsyn.org The synthesis of isoquinoline-containing structures can be achieved through various synthetic strategies, often involving transition-metal-catalyzed reactions to construct the heterocyclic core. nih.gov The resulting isoquinoline analogues have been explored for a range of therapeutic applications, including as potential anticancer agents. beilstein-journals.org

Isoindolinone Derivatives in Drug Discovery

Isoindolinone derivatives represent another important class of heterocyclic compounds that can be accessed from precursors related to this compound. irb.hrresearchgate.net Isoindolinones are recognized as privileged structures in medicinal chemistry due to their presence in a wide array of biologically active molecules and approved drugs. researchgate.netnih.gov The synthesis of isoindolinones can be achieved through various methods, including palladium-catalyzed carbonylation reactions of appropriate precursors. organic-chemistry.orgnih.gov These derivatives have shown promise as histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer, and have demonstrated potent antiproliferative activities against several cancer cell lines. researchgate.net The modular nature of their synthesis allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the halogen substituents and other parts of the molecule affect their therapeutic potential.

Influence of Halogen Substituents on Biological Activity

The nature and position of halogen substituents on a molecule can significantly impact its biological activity. In the context of benzamide derivatives, the presence of halogens like bromine and iodine can influence factors such as lipophilicity, which affects how a molecule interacts with biological membranes and binding pockets of proteins.

The following table summarizes the influence of halogen substituents on the biological activity of various compounds:

| Compound Class | Halogen Substituent | Position | Observed Biological Effect |

| Salicylanilides | F, Br, or I | 5-position | Minor changes in antimicrobial potency. vulcanchem.com |

| Tricyclic Flavonoids | F to I | Various | Increased inhibitory properties against bacteria with larger halogens. nih.gov |

| Phenyl Ring Derivatives | Br | 4-position | Similar activity to 5-position substitution in some cases. nih.gov |

Exploration of Substituents on the Amide Moiety and Aromatic Rings

Modifying the amide group and the aromatic rings of this compound derivatives provides another avenue for optimizing biological activity. SAR studies have shown that even small changes to these parts of the molecule can have a significant impact.

Furthermore, adding or modifying substituents on the aromatic rings can create new interactions with the target protein. The introduction of bulky or electron-withdrawing groups can lead to new hydrophobic or electronic interactions, respectively, potentially enhancing the compound's efficacy. nih.gov The ability to introduce a wide range of substituents through reactions like the Sonogashira coupling allows for a systematic exploration of these effects. rsc.org

The table below illustrates the impact of substituents on the amide and aromatic rings on biological activity:

| Compound Series | Modification | Effect on Activity |

| Antitubercular Agents | Replacement of amide with thioamide | Activity tolerated. nih.gov |

| Antitubercular Agents | Methylation of amide nitrogen | Decreased potency. nih.gov |

| Phenyl Ring Derivatives | Introduction of bulky substituent | Important for activity, suggesting new hydrophobic contacts. nih.gov |

Quantitative Structure-Activity Relationships (QSAR) in Benzamide Research

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, providing a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov This in-silico approach aims to develop predictive models that can guide the synthesis of more potent and selective drug candidates, thereby reducing the need for extensive trial-and-error experimentation. jppres.com The core principle of QSAR is based on the Hansch analysis, which groups molecular descriptors into three main categories: lipophilic, electronic, and steric parameters. jppres.com

In the context of benzamide research, QSAR models are crucial for understanding how different substituents on the aromatic ring and the amide group influence interactions with biological targets. nih.gov The this compound scaffold is particularly well-suited for such analyses due to the distinct properties of its halogen substituents.

Electronic Effects: Both bromine and iodine are electron-withdrawing groups, which influences the acidity of the amide proton and the charge distribution across the aromatic ring. The specific electronic nature of the substituents on a benzamide ring has been shown to be a critical determinant of biological activity in various studies.

Steric and Lipophilic Properties: The iodine atom is significantly larger and more polarizable than bromine. These differences in size (van der Waals radius) and lipophilicity (hydrophobicity) are key descriptors in QSAR models. The position and nature of halogen atoms can dictate the binding affinity and selectivity of a molecule by influencing how it fits into a receptor's binding pocket.

QSAR studies on substituted benzamides have successfully modeled their antimicrobial and anticonvulsant activities. nih.govwalshmedicalmedia.com For instance, research on a series of benzamides for anticonvulsant activity revealed that 3-bromo analogues were among the most potent compounds. walshmedicalmedia.com A typical QSAR study involves calculating various molecular descriptors for a series of benzamide derivatives and using statistical methods, like multiple linear regression, to build a predictive equation. jppres.com For example, a QSAR equation for benzylidene hydrazine (B178648) benzamides with anticancer activity was developed using descriptors for solubility (LogS), rerank score, and molar refractivity (MR). jppres.com

| Descriptor | Bromine (Br) | Iodine (I) | Significance in QSAR |

| van der Waals Radius (Å) | 1.85 | 1.98 | Influences steric fit in binding sites. |

| Pauling Electronegativity | 2.96 | 2.66 | Affects bond polarity and electronic interactions. |

| Hammett Constant (σp) | +0.23 | +0.18 | Quantifies electron-withdrawing/donating ability. |

| Hydrophobicity (logP) | +0.86 (for C6H5Br) | +1.26 (for C6H5I) | Impacts membrane permeability and lipophilic interactions. |

This table presents generalized physicochemical properties of bromine and iodine substituents, which are fundamental inputs for developing predictive QSAR models for compounds like this compound.

Advanced Drug Design Principles and Scaffold Exploration

The this compound core is not only a subject of optimization via substituent modification but also serves as a starting point for more advanced drug design strategies. These include scaffold hopping, bioisosteric replacement, and molecular hybridization, which aim to discover novel chemotypes with improved drug-like properties.

Scaffold hopping and bioisosteric replacement are powerful techniques used to modify lead compounds to enhance potency, improve pharmacokinetic profiles, or circumvent existing patents. nih.gov Both strategies involve replacing a part of the molecule while aiming to retain its essential biological activity. nih.gov

Bioisosteric replacement involves substituting one functional group or atom with another that possesses similar physical or chemical properties, leading to comparable biological activity. nih.gov In the context of this compound, several bioisosteric replacements could be envisioned:

Halogen Swapping: The bromine or iodine atoms could be replaced with other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., -CN, -CF3) to fine-tune electronic and steric properties.

Amide Bond Analogs: The amide group itself is a frequent target for bioisosteric replacement. Research on other benzamides has shown that replacing the amide carbonyl oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) can retain or even enhance biological activity. mdpi.com Another common replacement is the use of a triazole ring as an amide bioisostere. mdpi.com

| Original Group (on Benzamide) | Potential Bioisostere | Rationale |

| Iodine (-I) | Trifluoromethyl (-CF3) | Similar steric bulk and strong electron-withdrawing properties. |

| Bromine (-Br) | Chlorine (-Cl) | Smaller size, similar electronic effect, may improve metabolic stability. |

| Amide (-CONH-) | Thioamide (-CSNH-) | Alters hydrogen bonding capacity and electronic character. mdpi.com |

| Amide (-CONH-) | 1,2,3-Triazole | Mimics the vector and dipole moment of the amide bond. mdpi.com |

This table illustrates potential bioisosteric replacements for key functional groups within the this compound structure, a common strategy in lead optimization.

Scaffold hopping is a more drastic approach where the central core or framework of a molecule is replaced with a structurally different scaffold, while preserving the three-dimensional orientation of key binding functionalities. nih.govnih.gov This can lead to compounds with completely novel intellectual property and potentially better "drug-like" properties. For instance, a 2-iodobenzamide (B1293540) was used as a common precursor to synthesize two distinct heterocyclic scaffolds, an isoquinolinone and an isoindolinone. acs.org These two scaffolds, while structurally different, align well in three-dimensional space and are considered potential bioisosteres, representing a successful scaffold hop. acs.org

Molecular hybridization involves covalently linking two or more distinct pharmacophores (bioactive moieties) into a single hybrid molecule. mdpi.com This strategy aims to create compounds that can interact with multiple biological targets or with different sites on a single target, potentially leading to enhanced efficacy, improved selectivity, and a lower likelihood of developing drug resistance.

The benzamide core is a versatile platform for molecular hybridization. The this compound scaffold, in particular, offers reactive handles for coupling with other complex molecular fragments. A notable example involves the use of 2-amino-5-bromo-3-iodobenzamide as a key intermediate. researchgate.net Through a Sonogashira cross-coupling reaction followed by cyclocondensation, this benzamide derivative was used to construct novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, which are complex hybrid molecules evaluated for their cytotoxic activity against cancer cell lines. researchgate.net

Other hybridization strategies have involved linking substituted benzamides to different heterocyclic systems known for their biological activities:

Quinazolinone-Pyrazole Hybrids: New series of quinazolinone-pyrazole hybrids have been designed and synthesized as potential α-glucosidase inhibitors, demonstrating that combining these two pharmacophores can lead to potent bioactivity. researchgate.net

Imidazo[1,2-b]pyridazine Hybrids: In the development of kinase inhibitors, a key strategy involved the Sonogashira coupling of an iodobenzamide fragment with an ethynyl-imidazo[1,2-b]pyridazine moiety. acs.org This approach led to the discovery of potent pan-BCR-ABL inhibitors for treating chronic myeloid leukemia (CML). acs.org

| Benzamide-Derived Fragment | Hybridized Pharmacophore | Resulting Hybrid Structure Class | Target/Application | Reference |

| 2-Amino-5-bromo-3-iodobenzamide | Pyrrole/Quinazolinone | Pyrrolo-quinazolinones | Anticancer | researchgate.net |

| 3-Iodobenzamide | Imidazo[1,2-b]pyridazine | Benzamide-Ethynyl-Imidazopyridazine | Kinase Inhibition (CML) | acs.org |

| Benzamide Core | Quinazolinone/Pyrazole | Quinazolinone-Pyrazole Hybrids | α-Glucosidase Inhibition | researchgate.net |

| Benzamide Core | Isatin | Isatin-Based Conjugates | Anticancer | mdpi.com |

This table provides examples of molecular hybridization where a benzamide core is combined with other pharmacophores to create novel bioactive compounds.

Future Research Trajectories in 3 Bromo 5 Iodobenzamide Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. Future research on 3-bromo-5-iodobenzamide will likely prioritize the development of more sustainable and eco-friendly synthetic routes.

Current synthetic approaches often rely on traditional halogenation methods that may involve harsh reagents and generate significant waste. The focus is shifting towards cleaner technologies. For instance, methodologies employing milder and more selective halogenating agents, such as N-halosuccinimides in recyclable ionic liquids, could be explored to minimize the use of hazardous materials.

Furthermore, the adoption of catalytic systems is a cornerstone of green chemistry. Research into enzymatic or chemo-catalytic methods for the selective bromination and iodination of a benzamide (B126) precursor could offer highly efficient and environmentally benign alternatives. Another promising area is the use of flow chemistry, which can enable better control over reaction conditions, improve safety, and allow for easier scale-up of the synthesis of this compound. The use of greener solvents, such as water or bio-derived solvents, in the synthesis and purification processes will also be a key consideration.

| Green Chemistry Approach | Potential Application for this compound Synthesis | Anticipated Benefits |

| Alternative Reagents | Use of N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) in place of elemental halogens. | Reduced toxicity and improved selectivity. |

| Catalysis | Development of enzymatic or metal-catalyzed selective halogenation. | Higher efficiency, lower waste, and milder reaction conditions. |

| Process Intensification | Implementation of continuous flow synthesis. | Enhanced safety, better process control, and easier scalability. |

| Green Solvents | Utilization of aqueous or bio-based solvent systems. | Reduced environmental footprint and potential for easier product isolation. |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The presence of two different halogen atoms on the aromatic ring of this compound provides a unique platform for investigating novel and selective chemical transformations. The differential reactivity of the C-I and C-Br bonds is a key feature that can be exploited in various cross-coupling reactions.

Future research will likely focus on leveraging modern catalytic methods to achieve site-selective functionalization. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, could be fine-tuned to react selectively at either the iodine or bromine position by carefully choosing the catalyst, ligands, and reaction conditions. This would allow for the stepwise and controlled introduction of different functional groups onto the benzamide scaffold.

Moreover, the field of photoredox catalysis opens up new possibilities for C-H functionalization. nih.govjocpr.com Research could be directed towards the development of methods to selectively activate and functionalize the C-H bonds of the aromatic ring, leading to the synthesis of unprecedented derivatives that are not accessible through traditional methods. nih.govjocpr.com The combination of photoredox catalysis with other catalytic cycles could also lead to novel tandem reactions, further expanding the chemical space around this compound.

| Transformation Type | Potential Application to this compound | Expected Outcome |

| Site-Selective Cross-Coupling | Sequential Suzuki couplings at the C-I and C-Br positions. | Controlled synthesis of unsymmetrically substituted biaryl derivatives. |

| Photoredox-Catalyzed C-H Functionalization | Direct arylation or alkylation of the aromatic C-H bonds. | Access to novel derivatives with substitution patterns unattainable by classic methods. nih.gov |

| Dual Catalysis | Combination of transition metal and photoredox catalysis. | Development of novel one-pot, multi-component reactions for rapid library synthesis. |

Integration of Advanced Computational Modeling for Rational Molecular Design